molecular formula C9H18N2O B7987446 (R)-N-Ethyl-N-(piperidin-3-yl)acetamide

(R)-N-Ethyl-N-(piperidin-3-yl)acetamide

Cat. No.: B7987446
M. Wt: 170.25 g/mol
InChI Key: ZLLOCWUTHBPPHJ-SECBINFHSA-N
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Description

®-N-Ethyl-N-(piperidin-3-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-N-(piperidin-3-yl)acetamide typically involves the alkylation of piperidine derivatives. One common method is the reaction of ®-3-piperidinol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of ®-N-Ethyl-N-(piperidin-3-yl)acetamide may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and amination, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-N-Ethyl-N-(piperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-Ethyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(piperidin-3-yl)acetamide: Lacks the ®-configuration, which may result in different biological activity.

    N-Methyl-N-(piperidin-3-yl)acetamide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.

    N-Propyl-N-(piperidin-3-yl)acetamide: Contains a propyl group, which may affect its solubility and reactivity.

Uniqueness

®-N-Ethyl-N-(piperidin-3-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with chiral biological targets. This stereochemistry may result in distinct pharmacological effects compared to its racemic or other stereoisomeric forms .

Properties

IUPAC Name

N-ethyl-N-[(3R)-piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOCWUTHBPPHJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCNC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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